Furaltadone
Overview
Description
Furaltadone is a nitrofuran derivative with antimicrobial properties. It has been used in clinical trials to treat bacterial infections, particularly those caused by staphylococci. However, its efficacy as an antistaphylococcal drug has been questioned, and further assessment has been deemed necessary before it can be considered a reliable treatment option. The drug is administered orally, but there are concerns about its ability to achieve therapeutic blood levels quickly enough in cases of acute fulminating staphylococcal septicemia .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of furaltadone, they do provide insights into the chemistry of furfural, a related compound. Furfural is a platform chemical that can be transformed into various valuable products, including pharmaceuticals, through catalytic processes . The synthesis of furaltadone would likely involve the chemical modification of furfural or related furanic compounds, which are derived from biomass and can undergo a range of reactions, including hydrogenation and hydrogenolysis .
Molecular Structure Analysis
Furaltadone's molecular structure is not explicitly detailed in the provided papers. However, as a nitrofuran derivative, it would share structural similarities with furfural, which has a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen atom. The furan ring is highly reactive due to its aromaticity and the presence of oxygen, making it a versatile building block for further chemical modifications .
Chemical Reactions Analysis
The chemical reactions involving furfural and its derivatives are complex and can lead to a wide range of products. Furfural can undergo hydrogenation of the C=O bond, hydrogenation of the furan ring, C–O hydrogenolysis, rearrangement, C–C dissociation, and polymerization . These reactions are catalyzed by various heterogeneous catalysts and can be influenced by reaction conditions such as temperature, pressure, and the presence of acids or bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of furaltadone are not discussed in the provided papers. However, the properties of furfural, which could be a precursor or structurally related to furaltadone, include its ability to be dehydrated from xylose and its conversion into various chemicals through catalytic processes . Furfural's reactivity is influenced by its functionalized molecular structure, which contains oxygen atoms that make it a suitable raw material for the production of value-added chemicals .
Relevant Case Studies
The clinical trial mentioned in one of the papers provides a case study where furaltadone was evaluated for its effectiveness against staphylococcal infections. The trial concluded that furaltadone might not be reliable for treating these infections, and there are more efficient drugs available . This highlights the need for further research and development to improve the therapeutic potential of furaltadone and related compounds.
Scientific Research Applications
1. Electrochemical Detection
- Application Summary: Furaltadone is used in the development of a screen-printed carbon electrode for its detection. This is important because Furaltadone is an antibiotic drug widely used for treating coccidiosis, intestinal infection, and turkey blackhead, and its excessive use may have negative consequences for humans and domestic animals .
- Methods of Application: A Eu2(WO4)3-nanoparticles-modified screen-printed carbon electrode was developed for the low-level detection of Furaltadone. Hydrothermal techniques were used effectively to prepare the Eu2(WO4)3 complex .
- Results: The electrode demonstrated improved electrocatalytic activity in the detection of Furaltadone with a detection limit of 97 µM, a linear range of 10 nM to 300 µM, and a sensitivity of 2.1335 µA µM−1 cm−2 .
2. Determination of Metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone
- Application Summary: Furaltadone is used in the development of a time-resolved fluoroimmunoassay for the detection and quantification of its metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) in aquatic tissues .
- Methods of Application: A competitive time-resolved fluoroimmunoassay using a biotin–streptavidin system was developed. AMOZ-bovine serum albumin was coated to a solid phase and then competed with a free nitrophenyl derivative of AMOZ in standards or samples for binding with biotin-anti-AMOZ-ovalbumin polyantibody .
- Results: The method showed high sensitivity and specification to 2-NP-AMOZ with a half maximal inhibitory concentration of 0.190 μg/l and a sensitivity of 0.019 μg/l with a working range from 0.025 to 10 μg/l .
3. Enzyme-Linked Immunosorbent Assay
- Application Summary: Furaltadone is used in the development of an enzyme-linked immunosorbent assay for the detection of tissue-bound metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone .
- Methods of Application: A novel polyclonal antibody of Furaltadone was produced by using the conjugate of Furaltadone-bovine serum albumin as an immunogen .
- Results: The new ELISA had adequate analytical sensitivity (IC50 value 0.325 μg kg−1; limit of detection 0.1 μg kg−1) to determine a trace of AMOZ residue and had a high selectivity .
4. Histidine-Capped Fluorescent Copper Nanoclusters
- Application Summary: Furaltadone is used in the development of a fluorescent sensor for its detection in aqueous solution. This is important because Furaltadone is a broad-spectrum antibiotic with antibacterial effects on most Gram-positive and Gram-negative bacteria .
- Methods of Application: Histidine, as a protective agent, was applied for the synthesis of copper nanoclusters (histidine-Cu NCs) by using ascorbic acid as an efficient reducing agent. The as-fabricated fluorescent histidine-Cu NCs displayed blue-green emission wavelength at 492 nm with the excitation of 410 nm .
- Results: The fluorescent “turn-off” mechanism was developed for the determination of furaltadone accompanying linear attenuation of fluorescence at 492 nm. Furaltadone acted as a quencher and ln (F0/F) value of histidine-Cu NCs had an excellent linear relationship of furaltadone concentrations (0.5–500 μM) (the F0 and F are referred to the fluorescence intensity of probe without and with furaltadone), along with the detection limit and linear fit constant of 0.085 μM and 0.9948, respectively .
4. Histidine-Capped Fluorescent Copper Nanoclusters
- Application Summary: Furaltadone is used in the development of a fluorescent sensor for its detection in aqueous solution. This is important because Furaltadone is a broad-spectrum antibiotic with antibacterial effects on most Gram-positive and Gram-negative bacteria .
- Methods of Application: Histidine, as a protective agent, was applied for the synthesis of copper nanoclusters (histidine-Cu NCs) by using ascorbic acid as an efficient reducing agent. The as-fabricated fluorescent histidine-Cu NCs displayed blue-green emission wavelength at 492 nm with the excitation of 410 nm .
- Results: The fluorescent “turn-off” mechanism was developed for the determination of furaltadone accompanying linear attenuation of fluorescence at 492 nm. Furaltadone acted as a quencher and ln (F0/F) value of histidine-Cu NCs had an excellent linear relationship of furaltadone concentrations (0.5–500 μM) (the F0 and F are referred to the fluorescence intensity of probe without and with furaltadone), along with the detection limit and linear fit constant of 0.085 μM and 0.9948, respectively .
5. Competitive ELISA
- Application Summary: Furaltadone is used in the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of its metabolite in cultured fish .
- Methods of Application: Novel, highly sensitive polyclonal rabbit antibodies for detecting 2-NP-AMOZ, were produced with a new immunogen hapten, 2-NP-HXA-AMOZ .
- Results: The developed ELISA showed high sensitivity and specificity for the detection of 2-NP-AMOZ .
Safety And Hazards
Furaltadone should be handled with care to avoid dust formation . It should not be inhaled, and contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn when handling Furaltadone . In case of ingestion, medical attention should be sought immediately .
properties
IUPAC Name |
5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQVOQKFMFRVGR-VGOFMYFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3759-92-0 (mono-hydrochloride) | |
Record name | Furaltadone [INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
324.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] | |
Record name | Furaltadone | |
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Product Name |
Furaltadone | |
CAS RN |
139-91-3, 3795-88-8, 59811-34-6 | |
Record name | Furaltadone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furaltadone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16567 | |
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Record name | Furaltadone | |
Source | DTP/NCI | |
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Record name | LEVOFURALTADONE | |
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Record name | Furaltadone | |
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Record name | Furaltadone | |
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Record name | FURALTADONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.